molecular formula C9H6FNOS B1307609 4-Fluorophenacyl thiocyanate CAS No. 43045-16-5

4-Fluorophenacyl thiocyanate

Cat. No.: B1307609
CAS No.: 43045-16-5
M. Wt: 195.22 g/mol
InChI Key: QPMSZJFCYAQUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a thiocyanate derivative of 4-fluorophenacyl chloride and is commonly used as a reagent for the synthesis of fluorescent dyes and labeling of proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenacyl thiocyanate typically involves the reaction of potassium thiocyanate with 2-bromo-1-(4-fluorophenyl)ethanone in acetonitrile. The mixture is heated to reflux for 2 hours, resulting in the formation of 1-(4-fluorophenyl)-2-thiocyanatoethanone . The reaction conditions are as follows:

    Solvent: Acetonitrile

    Temperature: Reflux

    Duration: 2 hours

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of acetonitrile as a solvent and potassium thiocyanate as a reagent are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenacyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of different thiocyanate derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various thiocyanate derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-Fluorophenacyl thiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of fluorescent dyes and labeling of proteins.

    Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluorophenacyl thiocyanate involves the interaction of the thiocyanate group with target molecules. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction is crucial for its applications in labeling and synthesis.

Comparison with Similar Compounds

  • Phenacyl thiocyanate
  • 2,4-Difluorophenacyl thiocyanate
  • Ethylthiocyanate

Comparison: 4-Fluorophenacyl thiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific labeling or synthesis conditions .

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSZJFCYAQUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400756
Record name 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43045-16-5
Record name 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g (46 mmol) of 2-bromo-1-(4-fluorophenyl)ethanone and 3.74 g (46 mmol) of sodium thiocyanate were stirred in 80 ml ethanol at 50° C. for 2 h. After addition of water the separated solid was isolated by filtration, washed and dried. Yield: 8.96 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-1-(4-fluorophenyl)ethanone (5.00 g, 23.0 mmol) and potassium thiocyanate (2.24 g, 23.0 mmol) in ethanol (50 ml) was stirred at 80° C. for 3 hours. After cooling to room temperature, water (60 ml) was poured into the reaction solution, and a crystal was separated by filtration, which was washed with 50% aqueous ethanol solution to give the desired product (3.71 g, 82.5%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
82.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.